molecular formula C21H35N5O2 B6755272 N-(1-cyclopentylpiperidin-4-yl)-3-(5-propan-2-yl-1,2,4-oxadiazol-3-yl)piperidine-1-carboxamide

N-(1-cyclopentylpiperidin-4-yl)-3-(5-propan-2-yl-1,2,4-oxadiazol-3-yl)piperidine-1-carboxamide

Cat. No.: B6755272
M. Wt: 389.5 g/mol
InChI Key: QLTIZIBSJNCPMM-UHFFFAOYSA-N
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Description

N-(1-cyclopentylpiperidin-4-yl)-3-(5-propan-2-yl-1,2,4-oxadiazol-3-yl)piperidine-1-carboxamide is a complex organic compound with potential applications in various scientific fields. This compound is characterized by its unique structure, which includes a piperidine ring, an oxadiazole ring, and a cyclopentyl group. The presence of these functional groups suggests that the compound may exhibit interesting chemical and biological properties.

Properties

IUPAC Name

N-(1-cyclopentylpiperidin-4-yl)-3-(5-propan-2-yl-1,2,4-oxadiazol-3-yl)piperidine-1-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H35N5O2/c1-15(2)20-23-19(24-28-20)16-6-5-11-26(14-16)21(27)22-17-9-12-25(13-10-17)18-7-3-4-8-18/h15-18H,3-14H2,1-2H3,(H,22,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QLTIZIBSJNCPMM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=NC(=NO1)C2CCCN(C2)C(=O)NC3CCN(CC3)C4CCCC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H35N5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

389.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(1-cyclopentylpiperidin-4-yl)-3-(5-propan-2-yl-1,2,4-oxadiazol-3-yl)piperidine-1-carboxamide typically involves multiple steps, including the formation of the piperidine and oxadiazole rings, followed by their coupling. Common synthetic routes may include:

    Formation of Piperidine Ring: This can be achieved through cyclization reactions involving appropriate precursors.

    Formation of Oxadiazole Ring: This often involves the cyclization of hydrazides with carboxylic acids or their derivatives.

    Coupling Reactions: The final step involves coupling the piperidine and oxadiazole rings under specific conditions, such as the use of coupling reagents like EDCI or DCC.

Industrial Production Methods: Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of automated synthesis equipment and stringent quality control measures.

Types of Reactions:

    Oxidation: The compound may undergo oxidation reactions, particularly at the piperidine ring, leading to the formation of N-oxides.

    Reduction: Reduction reactions may target the oxadiazole ring, potentially converting it to other heterocyclic structures.

    Substitution: The compound can undergo substitution reactions, especially at positions adjacent to the functional groups.

Common Reagents and Conditions:

    Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) under mild conditions.

    Reduction: Reagents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Substitution: Halogenating agents or nucleophiles under appropriate conditions.

Major Products:

    Oxidation Products: N-oxides of the piperidine ring.

    Reduction Products: Reduced forms of the oxadiazole ring.

    Substitution Products: Various substituted derivatives depending on the reagents used.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: Potential use as a probe to study biological pathways involving piperidine and oxadiazole derivatives.

    Medicine: Investigated for its potential pharmacological properties, such as acting on specific receptors or enzymes.

    Industry: Possible applications in the development of new materials or as intermediates in chemical manufacturing.

Mechanism of Action

The mechanism of action of N-(1-cyclopentylpiperidin-4-yl)-3-(5-propan-2-yl-1,2,4-oxadiazol-3-yl)piperidine-1-carboxamide is not fully understood but may involve:

    Molecular Targets: Potential targets include receptors or enzymes that interact with piperidine or oxadiazole derivatives.

    Pathways Involved: The compound may modulate specific signaling pathways, leading to its observed effects.

Comparison with Similar Compounds

  • N-(1-cyclopentylpiperidin-4-yl)-3-(5-methyl-1,2,4-oxadiazol-3-yl)piperidine-1-carboxamide
  • N-(1-cyclopentylpiperidin-4-yl)-3-(5-ethyl-1,2,4-oxadiazol-3-yl)piperidine-1-carboxamide

Comparison:

  • Structural Differences: The main differences lie in the substituents on the oxadiazole ring (e.g., methyl, ethyl, propan-2-yl).
  • Unique Properties: N-(1-cyclopentylpiperidin-4-yl)-3-(5-propan-2-yl-1,2,4-oxadiazol-3-yl)piperidine-1-carboxamide may exhibit unique properties due to the presence of the propan-2-yl group, which can influence its chemical reactivity and biological activity.

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